molecular formula C19H23N3O4 B5465257 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid

1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid

Cat. No.: B5465257
M. Wt: 357.4 g/mol
InChI Key: XNFIXMGZFAXWBL-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. It is a core framework in a huge library of heterocyclic compounds that encompasses promising agro-chemical, fluorescent, and biological potencies . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocycle characterized by three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles react with various reagents to form a wide variety of compounds. For example, they react with potassium borohydride to form a class of ligands known as scorpionates .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound can vary widely depending on its structure. For example, one pyrazole compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, many pyrazole-containing compounds are known to exhibit various biological activities. For example, some are used as inhibitors of certain enzymes .

Safety and Hazards

Pyrazole compounds should be handled as organic compounds with appropriate safety precautions. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, avoiding contact with oxidizing agents and strong acids or bases .

Future Directions

Given the wide range of biological activities exhibited by pyrazole compounds, there is significant interest in developing new pyrazole-based drugs . Future research may focus on designing novel pyrazoles, discovering innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles .

Properties

IUPAC Name

1-(5-ethyl-2-methylpyrazole-3-carbonyl)-4-phenoxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-3-14-13-16(21(2)20-14)17(23)22-11-9-19(10-12-22,18(24)25)26-15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFIXMGZFAXWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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